molecular formula C13H13NO4 B12056583 N-(p-Coumaroyl)-L-homoserine lactone

N-(p-Coumaroyl)-L-homoserine lactone

Cat. No.: B12056583
M. Wt: 247.25 g/mol
InChI Key: CCIXZFJYFQJTGK-GQOHGMTASA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(p-Coumaroyl)-L-homoserine lactone typically involves the coupling of p-coumaric acid with L-homoserine lactone. This can be achieved through a series of steps:

Industrial Production Methods

Industrial production of this compound can be achieved through biotechnological methods. This involves the use of genetically engineered bacteria that can produce the compound in large quantities. The bacteria are cultured in bioreactors, and the compound is extracted and purified from the culture medium .

Chemical Reactions Analysis

Types of Reactions

N-(p-Coumaroyl)-L-homoserine lactone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(p-Coumaroyl)-L-homoserine lactone has several applications in scientific research:

Mechanism of Action

N-(p-Coumaroyl)-L-homoserine lactone exerts its effects through quorum sensing. It binds to specific receptor proteins in bacteria, activating or repressing the transcription of target genes. This regulation controls various bacterial behaviors, including biofilm formation, virulence, and antibiotic production . The molecular targets include LuxR-type receptors, which are transcriptional regulators that respond to acyl-homoserine lactones .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Oxohexanoyl)-L-homoserine lactone
  • N-(3-Oxooctanoyl)-L-homoserine lactone
  • N-(3-Oxododecanoyl)-L-homoserine lactone

Uniqueness

N-(p-Coumaroyl)-L-homoserine lactone is unique due to its p-coumaroyl side chain, which is derived from plant metabolites rather than fatty acids. This structural difference influences its interaction with bacterial receptors and its role in quorum sensing .

Properties

Molecular Formula

C13H13NO4

Molecular Weight

247.25 g/mol

IUPAC Name

(E)-3-(4-hydroxyphenyl)-N-[(3S)-2-oxooxolan-3-yl]prop-2-enamide

InChI

InChI=1S/C13H13NO4/c15-10-4-1-9(2-5-10)3-6-12(16)14-11-7-8-18-13(11)17/h1-6,11,15H,7-8H2,(H,14,16)/b6-3+/t11-/m0/s1

InChI Key

CCIXZFJYFQJTGK-GQOHGMTASA-N

Isomeric SMILES

C1COC(=O)[C@H]1NC(=O)/C=C/C2=CC=C(C=C2)O

Canonical SMILES

C1COC(=O)C1NC(=O)C=CC2=CC=C(C=C2)O

Origin of Product

United States

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